(1r,4r)-4-((tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid is a complex organic compound notable for its unique structural features. This compound includes a cyclohexane ring, a tert-butoxycarbonyl-protected amine, and a cyclobutylmethyl group. It serves as an important building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and biologically active compounds. Its chemical classification falls under carboxylic acids and amines, characterized by the presence of both functional groups.
The synthesis of (1r,4r)-4-((tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid typically involves several steps:
The reactions typically require careful control of temperature and pH to ensure high yields and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the progress of the reactions and confirm product identity.
The molecular formula for (1r,4r)-4-((tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid is , with a molecular weight of approximately 271.35 g/mol. The structure features:
The compound's structure can be represented using various chemical notation systems, including SMILES notation: O=C(O)C(C(C)(C)C)N[C@H]1CC[C@H](CC1)C(O)=O
.
(1r,4r)-4-((tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid can participate in various chemical reactions:
Common reagents for these reactions include:
(1r,4r)-4-((tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid finds applications across various fields:
This compound exemplifies how intricate organic structures can lead to significant advancements in both academic research and practical applications within industry settings.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2